Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)-
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Overview
Description
Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a 1-oxopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,5-trimethylcyclohexanone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and oxopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: Similar in structure but with different positioning of the methyl groups.
2,5,6-Trimethyl-2-cyclohexen-1-one: Another related compound with a double bond in the cyclohexane ring.
Uniqueness
Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
834900-40-2 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,2,5-trimethyl-6-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-5-9(13)10-8(2)6-7-12(3,4)11(10)14/h8,10H,5-7H2,1-4H3 |
InChI Key |
WFKZPYWBJUQMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(CCC(C1=O)(C)C)C |
Origin of Product |
United States |
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